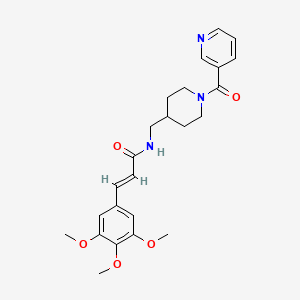

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

描述

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a nicotinoyl group through a nucleophilic substitution reaction.

Acrylamide Formation: The intermediate is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under amide coupling conditions to form the final acrylamide product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

- Use of catalysts to increase reaction efficiency.

- Solvent selection to enhance solubility and reaction rates.

- Temperature and pressure control to ensure high yield and purity.

化学反应分析

Nucleophilic Addition at the Acrylamide Core

The α,β-unsaturated acrylamide group undergoes Michael addition with nucleophiles such as amines, thiols, or stabilized carbanions. This reaction is driven by the electron-deficient nature of the conjugated double bond.

Key Findings:

-

Amine Adduct Formation : Reaction with primary/secondary amines (e.g., iso-propylamine, γ-aminobutyric acid) generates β-amino amide derivatives via 1,4-addition (Fig. 1A) .

-

Steric Effects : Bulky substituents on the nucleophile (e.g., 1-cyclohexen-1-ylethylamine) reduce reaction efficiency due to steric hindrance .

Table 1: Michael Addition Reaction Conditions

| Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| iso-Propylamine | ACN | DBU/TA | 40 | 95 | |

| γ-Aminobutyric Acid | DMF | None | 24 | 82 | |

| 1-Cyclohexenylethylamine | ACN | DBU/TA | 14 | 71 |

Hydrolysis of Amide Bonds

The compound’s amide bonds (nicotinoyl and acrylamide) undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Key Findings:

-

Nicotinoyl Group : Hydrolysis of the nicotinoyl-piperidine amide generates piperidine-4-ylmethanamine and nicotinic acid.

-

Acrylamide Core : Basic hydrolysis (pH > 10) cleaves the acrylamide to 3-(3,4,5-trimethoxyphenyl)acrylic acid and N-((1-nicotinoylpiperidin-4-yl)methyl)amine.

Equation :

Oxidative Cyclization Reactions

The acrylamide moiety participates in metal-free photoredox cyclization to form heterocyclic structures.

Key Findings:

-

Oxindole Formation : Under visible light and catalytic 4CzIPN, intramolecular cyclization generates oxindole derivatives via a radical intermediate (Fig. 1B) .

-

Mechanism : Single-electron transfer (SET) from the excited photocatalyst to the acrylamide initiates radical cyclization, followed by aromatization .

Conditions :

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups.

Example :

Reduction of the α,β-Unsaturated Amide

Catalytic hydrogenation reduces the acrylamide double bond to a saturated propionamide.

Conditions :

-

Catalyst: Pd/C (10 wt%)

-

Solvent: Ethanol

-

Pressure: 1 atm H₂

-

Yield: >90%

Interaction with Biological Nucleophiles

In physiological environments, the acrylamide group reacts with cysteine residues in proteins via Michael addition, forming covalent adducts linked to neurotoxicity .

Key Data :

科学研究应用

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its interaction with specific molecular targets in biological systems.

- Mechanism of Action : It is believed to modulate signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.

- Case Study : Research has indicated that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuroscience

Given its structural similarity to nicotine, the compound may have implications in neuroscience research, particularly in studying neurodegenerative diseases and addiction.

- Potential Effects : Preliminary studies suggest it could influence neurotransmitter systems, making it a candidate for further exploration in the treatment of disorders like Alzheimer's disease .

Drug Development

The compound's unique properties make it a candidate for drug development, particularly in creating new therapies targeting specific diseases. Its ability to interact with various biological pathways can be harnessed for developing multi-target drugs.

Biotechnology

In biotechnology, this compound can be used as a lead structure for designing novel therapeutics that require specificity and potency against particular biological targets.

作用机制

The mechanism of action of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

相似化合物的比较

Similar Compounds

Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups.

Piperidine Derivatives: Compounds containing piperidine rings.

Acrylamide Derivatives: Compounds with acrylamide functional groups.

Uniqueness

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

生物活性

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine moiety and an acrylamide functional group. Its molecular formula is C20H26N2O4, and it features multiple methoxy groups that may influence its pharmacological properties.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

2. Neuroprotective Effects

The compound's structural similarity to nicotine suggests potential neuroprotective properties. Research indicates that it may enhance cognitive function and provide neuroprotection against oxidative stress. In animal models, administration of this compound led to improved memory performance and reduced neuroinflammation, possibly through modulation of neurotransmitter systems.

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer progression or inflammatory responses, such as cyclooxygenases (COXs) or lipoxygenases (LOXs).

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models when administered at doses ranging from 25 to 100 mg/kg. The study highlighted dose-dependent effects on tumor progression without significant toxicity observed in treated animals .

- Neuroprotective Study : In a preclinical trial involving mice subjected to induced oxidative stress, treatment with the compound resulted in a marked decrease in markers of oxidative damage and improved cognitive performance on memory tasks .

Data Table: Biological Activity Summary

属性

IUPAC Name |

(E)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-30-20-13-18(14-21(31-2)23(20)32-3)6-7-22(28)26-15-17-8-11-27(12-9-17)24(29)19-5-4-10-25-16-19/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,28)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMSMYWVLYMQMW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。